molecular formula C18H26N2O2S B13368220 2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B13368220
M. Wt: 334.5 g/mol
InChI Key: GWAHVQYMISAHNR-UHFFFAOYSA-N
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Description

2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the carboxamide group and the 4-propylcyclohexyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions typically involve acidic or basic media and controlled temperatures.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophilic or electrophilic reagents, such as halides or amines, are used under various conditions, including different solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • 2-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester

Uniqueness

2-{[(4-propylcyclohexyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of structural features, including the 4-propylcyclohexyl group and the cyclopenta[b]thiophene core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

2-[(4-propylcyclohexanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H26N2O2S/c1-2-4-11-7-9-12(10-8-11)17(22)20-18-15(16(19)21)13-5-3-6-14(13)23-18/h11-12H,2-10H2,1H3,(H2,19,21)(H,20,22)

InChI Key

GWAHVQYMISAHNR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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